4-Methoxypyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-methoxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-4-2-5(6(7)9)8-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |
InChI Key |
ITNIYAZQMKVHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C(=O)N |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxypyrrolidine 2 Carboxamide
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for obtaining specific stereoisomers of 4-methoxypyrrolidine-2-carboxamide, as different isomers can exhibit varied biological activities. The primary approaches focus on introducing chirality through chiral starting materials, enzymes, auxiliaries, or catalysts.
Chiral Pool Strategy Utilizing Precursors (e.g., 4-Hydroxylated Proline Derivatives)
The chiral pool strategy is a highly effective method for synthesizing complex chiral molecules by starting with readily available, inexpensive, and enantiomerically pure natural products. For the synthesis of this compound, 4-hydroxy-L-proline is an ideal precursor. mdpi.com This amino acid already contains the desired pyrrolidine (B122466) ring and two of the required stereocenters.
The general synthetic route begins with the protection of the amine and carboxylic acid functionalities of 4-hydroxy-L-proline. The key transformation is the etherification of the C4 hydroxyl group to a methoxy (B1213986) group. This is typically followed by the amidation of the C2 carboxylic acid to form the carboxamide. The final step involves the removal of the protecting groups to yield the target compound. Various derivatives of 4-hydroxyproline (B1632879) have been synthesized using this fundamental approach, demonstrating its versatility. mdpi.comrsc.org For instance, syntheses starting from N-protected 4-hydroxyproline derivatives have led to a range of 4-substituted proline analogues. nih.gov The choice of protecting groups and the sequence of reactions are critical to avoid side reactions and ensure high yields and stereochemical fidelity.
| Starting Material | Key Transformations | Product Type | Reference |
| trans-4-Hydroxy-L-proline | Protection, α-methylation, amide coupling, deprotection | 4-Hydroxyprolinamides | mdpi.com |
| N-Protected 4-hydroxy derivatives | Oxidation to 4-oxo, Grignard addition, deprotection | 4-Hydroxy-4-aryl-proline derivatives | nih.gov |
| trans-4-Hydroxy-L-proline | Tethered aminohydroxylation, epoxide opening | 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines | rsc.org |
Chemoenzymatic Enantioselective Syntheses, Including Lipase-Mediated Resolutions
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high stereoselectivity of biological catalysts, such as enzymes. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution is a powerful strategy. This process involves the use of an enzyme, often a lipase (B570770) or an amidase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product.
A relevant example is the use of amidase-containing whole cells, such as Rhodococcus erythropolis, to resolve racemic pyrrolidine derivatives. nih.gov In a potential application to this compound synthesis, an amidase could selectively hydrolyze the (2R)-carboxamide to the corresponding carboxylic acid, leaving the desired (2S)-4-methoxypyrrolidine-2-carboxamide unreacted and in high enantiomeric excess. nih.gov Similarly, the desymmetrization of a meso-pyrrolidine precursor using an enzyme can yield a single enantiomer product in high yield. nih.gov The catalytic efficiency of such processes can be influenced by substituents on the pyrrolidine ring. nih.gov Other biocatalytic approaches, such as using laccase for the stereoselective synthesis of functionalized pyrrolidine-2,3-diones, also highlight the potential of enzymes in constructing complex pyrrolidine systems. rsc.org
| Enzyme/Catalyst | Reaction Type | Substrate Example | Outcome | Reference |
| Rhodococcus erythropolis (amidase) | Kinetic Resolution | rac-trans-pyrrolidine-2,5-dicarboxamide | (2S,5S)-dicarboxamide and (2R,5R)-monoacid | nih.gov |
| Rhodococcus erythropolis (amidase) | Desymmetrization | meso-cis-pyrrolidine-2,5-dicarboxamide | (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid | nih.gov |
| Myceliophthora thermophila laccase | Oxidative 1,4-Addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Chiral Pyrrolidine-2,3-diones | rsc.org |
Chiral Auxiliary-Controlled Synthetic Pathways
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This strategy can be applied to the synthesis of this compound, particularly during the construction of the pyrrolidine ring or the introduction of substituents onto a pre-existing ring.
A notable example in pyrrolidine synthesis involves the use of a tert-butanesulfinamide (tBu-sulfinyl) auxiliary. nih.gov This chiral group can be attached to an amine precursor. In a palladium-catalyzed aerobic oxidative cyclization of a γ-aminoalkene bearing a tBu-sulfinyl group, the auxiliary directs the formation of the C-N bond, leading to enantiopure 2,5-disubstituted pyrrolidines. The diastereoselectivity of the cyclization is highly controlled by the stereochemistry of the auxiliary. nih.gov Once the pyrrolidine ring is formed, the sulfinamide auxiliary can be readily cleaved under acidic conditions to yield the free amine of the pyrrolidine product. nih.gov Other well-known auxiliaries, such as Evans oxazolidinones or pseudoephedrine, could also be adapted for stereoselective alkylation or other modifications of pyrrolidine precursors. wikipedia.org
| Chiral Auxiliary | Controlled Reaction | Key Feature | Reference |
| tert-Butanesulfinamide | Pd(II)-catalyzed aerobic oxidative cyclization | Directs stereoselective C-N bond formation | nih.gov |
| Evans Oxazolidinones | Alkylation, Aldol (B89426) reactions | Forms a chiral enolate to direct alkylation | wikipedia.org |
| Pseudoephedrine | Alkylation | Forms a chiral enolate with high facial bias | wikipedia.org |
Stereoselective Catalysis in Pyrrolidine Ring Formation
Stereoselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach for asymmetric synthesis. Various catalytic systems, including transition metals, organocatalysts, and enzymes, have been developed for the stereoselective synthesis of pyrrolidines.
Palladium catalysis is prominent in this area, particularly in the aerobic oxidative cyclization of γ-aminoalkenes to form pyrrolidines. nih.gov The combination of a palladium catalyst with specific ligands can achieve high stereoselectivity. Chiral phosphine (B1218219) catalysts have been successfully employed in [3+2] annulation reactions between allenes and imines to produce enantiomerically enriched pyrrolines, which are precursors to pyrrolidines. nih.gov Novel bicyclic phosphine catalysts derived from 4-hydroxy-L-proline have shown excellent enantioselectivities in such reactions. nih.gov Furthermore, organocatalysts like confined imidodiphosphates can catalyze intramolecular carbonyl-ene reactions to deliver trans-3,4-disubstituted pyrrolidines with high diastereo- and enantioselectivity. organic-chemistry.org
| Catalyst Type | Reaction | Substrates | Outcome | Reference |
| Palladium(II)/DMSO | Aerobic Oxidative Cyclization | γ-Aminoalkenes with chiral auxiliary | Enantiopure 2,5-disubstituted pyrrolidines | nih.gov |
| Chiral Phosphine | [3+2] Annulation | Allenes and N-sulfonyl imines | Enantiomerically enriched pyrrolines | nih.gov |
| Imidodiphosphate (Organocatalyst) | Intramolecular Carbonyl-ene | Olefinic aldehydes | trans-3,4-disubstituted pyrrolidines | organic-chemistry.org |
Pyrrolidine Ring Construction Methodologies
When a suitable chiral precursor is not available, the pyrrolidine ring must be constructed from acyclic starting materials. The key challenge in this approach is to control the formation of multiple stereocenters during the cyclization process.
Cyclization Reactions and Their Mechanistic Studies
The formation of the pyrrolidine skeleton from acyclic precursors is most commonly achieved through intramolecular cyclization reactions. mdpi.com These reactions involve the formation of a C-N or C-C bond to close the five-membered ring.
A variety of methods have been developed to achieve this transformation. One prominent method is the palladium-catalyzed intramolecular amination of alkenes (Wacker-type cyclization). In this reaction, a palladium(II) catalyst activates the double bond of a γ-aminoalkene toward nucleophilic attack by the tethered nitrogen atom, leading to the formation of the pyrrolidine ring. nih.gov Other methodologies include the tandem ring-opening-cyclization of cyclopropanes with imines, catalyzed by Lewis acids like scandium triflate, which yields highly substituted pyrrolidines diastereoselectively. organic-chemistry.org The intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by triflic anhydride (B1165640) provides another route to 2-substituted pyrrolidines. organic-chemistry.org Mechanistic studies of these reactions are crucial for understanding the factors that control regioselectivity and stereoselectivity, enabling the optimization of reaction conditions for the synthesis of specific target molecules like this compound.
| Cyclization Method | Catalyst/Reagent | Precursor Type | Mechanistic Feature | Reference |
| Aerobic Oxidative Cyclization | Pd(II) complexes | γ-Aminoalkenes | Intramolecular aminopalladation of the alkene | nih.gov |
| Tandem Ring-Opening-Cyclization | Yb(OTf)₃ or Sc(OTf)₃ | Cyclopropanediesters and Imines | Lewis acid-catalyzed nucleophilic opening of cyclopropane | organic-chemistry.org |
| Intramolecular Schmidt Reaction | Tf₂O | ω-Azido carboxylic acids | Intramolecular attack of the azide (B81097) on an activated carboxyl group | organic-chemistry.org |
| Direct C-H Amination | I₂ (oxidant) | δ-amino C-H bonds | Transition-metal-free radical cyclization | organic-chemistry.org |
Application of Ring-Closing Metathesis (RCM) in Scaffold Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including the pyrrolidine ring system. rsc.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, facilitates the formation of a carbon-carbon double bond within an acyclic diene precursor, leading to the desired cyclic structure. nih.gov In the context of synthesizing the this compound scaffold, RCM offers an efficient pathway to the core pyrroline (B1223166) intermediate, which can then be reduced to the saturated pyrrolidine ring.
The general strategy involves the synthesis of an acyclic N-alkenyl-N-allyl amine derivative. The positions of the alkene functionalities on the nitrogen substituents are strategically chosen to ensure the formation of a five-membered ring upon metathesis. For instance, a precursor like N-allyl-N-(but-3-en-1-yl)amine, appropriately substituted, can be subjected to RCM. The reaction is prized for its high functional group tolerance, allowing for the presence of protected hydroxyl and carboxyl groups necessary for the final target molecule.
A typical RCM approach to a 4-substituted pyrroline-2-carboxylate ester would begin with a chiral amino acid derivative to establish the stereocenter at the 2-position. This starting material is then elaborated into an acyclic diene. The subsequent RCM reaction, catalyzed by a second-generation Grubbs catalyst, efficiently cyclizes the diene to form the corresponding dehydropyrrolidine (pyrroline) derivative. The resulting double bond in the pyrroline ring, typically at the 3,4-position, can then be stereoselectively reduced to the desired saturated pyrrolidine scaffold. A key advantage of RCM is its atom economy and the use of mild reaction conditions, which are compatible with a variety of sensitive functional groups. nih.gov
Regioselective Introduction of the 4-Methoxy Group
The regioselective and stereoselective introduction of the methoxy group at the C-4 position is a critical and often challenging step in the synthesis of this compound. A common and effective strategy involves the synthesis of a 4-hydroxypyrrolidine intermediate, which can then be methylated to afford the desired 4-methoxy functionality.
One of the most direct routes to a 4-hydroxypyrrolidine precursor is to start with a commercially available chiral building block, such as trans-4-hydroxy-L-proline. nih.gov This starting material already possesses the desired hydroxyl group at the C-4 position with a defined stereochemistry. The synthesis then involves the protection of the amine and carboxylic acid groups, followed by any necessary modifications to arrive at the target carboxamide.
Alternatively, if starting from an unsubstituted pyrrolidine precursor or constructing the ring from acyclic materials, the hydroxyl group must be introduced regioselectively. One method involves the regio- and stereoselective hydroxylation of an N-protected-4-oxoproline enolate. nih.gov This approach allows for the controlled installation of the hydroxyl group at the C-4 position. Another method is the regioselective reduction of a pyrrolidine-2,4-dione (B1332186) intermediate. uitm.edu.my These diones can be synthesized from N-protected amino acids. uitm.edu.my The reduction of the C-4 ketone, often achieved with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), can proceed with high diastereoselectivity to yield the desired 4-hydroxy-2-pyrrolidinone. uitm.edu.my
Once the 4-hydroxypyrrolidine intermediate is obtained, the hydroxyl group is converted to a methoxy group. This is typically achieved through a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to furnish the 4-methoxy group. Careful selection of protecting groups for the pyrrolidine nitrogen and the C-2 carboxylate/carboxamide is crucial to ensure compatibility with the basic conditions of the etherification reaction.
Formation of the 2-Carboxamide (B11827560) Moiety
The final key structural feature of the target molecule is the carboxamide group at the C-2 position. The formation of this amide bond is a well-established transformation in organic synthesis, with numerous methods available for its efficient construction.
The most common method for forming the 2-carboxamide moiety is the coupling of a pyrrolidine-2-carboxylic acid derivative with an appropriate amine. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid. A widely used class of coupling reagents is the carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). uitm.edu.mynih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
To improve reaction efficiency and suppress side reactions, such as racemization at the C-2 position, additives are often included. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines. The reaction is typically carried out in an inert organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov
Optimization of these reactions often involves screening different coupling reagents, additives, solvents, and bases (such as N,N-diisopropylethylamine, DIPEA) to maximize the yield and purity of the desired amide product. In some cases, particularly for large-scale syntheses, the carboxylic acid may be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wipo.int The resulting acyl chloride reacts readily with the amine to form the amide bond, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov
| Coupling Reagent | Additive | Typical Solvent | Base |
| EDC | HOBt | DCM/DMF | DIPEA |
| DCC | NHS | DCM | - |
| HATU | - | DMF | DIPEA |
| PyBOP | - | DMF | DIPEA |
This table presents a selection of common amide bond-forming reagents and conditions.
The mechanism of amide bond formation using carbodiimides like EDC in aqueous or organic media begins with the protonation of one of the carbodiimide (B86325) nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming the key O-acylisourea intermediate. This intermediate is highly activated and susceptible to nucleophilic attack by an amine.
Under neutral or slightly basic conditions, the amine directly attacks the O-acylisourea, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired amide and a urea (B33335) byproduct. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common impurity in carbodiimide-mediated couplings. This side reaction is particularly problematic if the amine nucleophile is weak or sterically hindered.
The role of additives like HOBt is to intercept the O-acylisourea intermediate before it can rearrange. The reaction of HOBt with the O-acylisourea forms an active ester and releases the urea. This active ester is less prone to side reactions and efficiently acylates the amine. The reaction conditions, particularly pH, can have a significant impact on the reaction. In aqueous media, EDC is most effective in a slightly acidic pH range (around 4.0-6.0) to activate the carboxylic acid without significant hydrolysis of the reagent itself.
When using acyl chlorides, the mechanism is a straightforward nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen, typically by a base, to give the final amide product. nih.gov
Protecting Group Strategies and Deprotection Chemistry in Multi-Step Syntheses
In the multi-step synthesis of a complex molecule like this compound, the use of protecting groups is essential to ensure chemoselectivity and prevent unwanted side reactions. The pyrrolidine nitrogen and the carboxylic acid/carboxamide functionality are the primary sites that often require protection.
The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and basic, and can interfere with many synthetic transformations. Common protecting groups for the pyrrolidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. nih.gov
Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, including hydrogenation and basic conditions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM. uitm.edu.my
Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is stable to acidic and mildly basic conditions. Its key advantage is its facile removal by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a very mild deprotection method that is orthogonal to the acid-labile Boc group.
The carboxylic acid at C-2 may also require protection, typically as an ester (e.g., methyl or ethyl ester), during steps such as the introduction of the 4-methoxy group via a Grignard reagent or other nucleophilic additions. These esters can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions before the final amide formation step.
The strategic application and selective removal of these protecting groups are fundamental to the successful execution of the synthesis, allowing for the sequential and controlled construction of the target molecule.
| Protecting Group | Introduction Reagent | Deprotection Condition | Orthogonal To |
| Boc | Boc₂O | Acid (e.g., TFA) | Cbz, Fmoc |
| Cbz | CbzCl | Hydrogenolysis (H₂/Pd) | Boc, Fmoc |
| Methyl Ester | CH₃OH, Acid | Saponification (NaOH) or Acid Hydrolysis | Boc, Cbz |
| Benzyl Ester | Benzyl Alcohol, DCC | Hydrogenolysis (H₂/Pd) | Boc, Fmoc |
This table summarizes common protecting groups used in pyrrolidine synthesis.
Retrosynthetic Analysis of Complex this compound Derivatives
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. For a complex derivative of this compound, the analysis begins by disconnecting the molecule at its most synthetically accessible bonds.
The primary retrosynthetic disconnections for a hypothetical complex derivative, such as one bearing an aryl group on the carboxamide nitrogen, would be:
Amide Bond Disconnection (C-N bond): The first disconnection breaks the amide bond of the 2-carboxamide moiety. This leads back to a 4-methoxypyrrolidine-2-carboxylic acid precursor and the corresponding aryl amine. This disconnection is based on the robust and reliable amide bond formation reactions discussed previously.
Ether Bond Disconnection (C-O bond): The next disconnection targets the C4-methoxy ether bond. This simplifies the pyrrolidine precursor to a 4-hydroxypyrrolidine-2-carboxylic acid derivative. This step is based on the Williamson ether synthesis.
Pyrrolidine Ring Disconnection: The core pyrrolidine ring can be disconnected in several ways.
Via RCM: A disconnection of the C3-C4 bond could lead back to an acyclic diene precursor, suitable for a Ring-Closing Metathesis (RCM) reaction. This precursor would already contain the necessary stereocenters and functional groups.
From a Chiral Pool Precursor: Alternatively, the entire substituted pyrrolidine ring can be traced back to a readily available chiral starting material, such as 4-hydroxy-L-proline. nih.gov This approach leverages a naturally occurring chiral scaffold to simplify the synthesis and control stereochemistry.
This retrosynthetic pathway breaks down the complex target molecule into simpler, often commercially available starting materials. Each step in the forward synthesis (the actual laboratory synthesis) corresponds to one of the retrosynthetic disconnections, employing the advanced synthetic methodologies detailed in the preceding sections. This logical and strategic approach is essential for the efficient and successful synthesis of complex this compound derivatives.
Chemical Reactivity and Derivatization Strategies of 4 Methoxypyrrolidine 2 Carboxamide
Transformations of the 2-Carboxamide (B11827560) Functionality
The 2-carboxamide group is a key site for derivatization, allowing for modifications that can significantly alter the molecule's biological and physicochemical properties.
Hydrolysis and Amidation Reactions
The amide bond of the 2-carboxamide can be cleaved through hydrolysis or transformed via amidation reactions.
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 4-methoxypyrrolidine-2-carboxylic acid. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The ease of hydrolysis can be influenced by steric hindrance around the carboxamide group and the electronic nature of the pyrrolidine (B122466) ring.
| Reaction | Reagents and Conditions | Product |
| Acid Hydrolysis | Aqueous HCl or H2SO4, heat | 4-Methoxypyrrolidine-2-carboxylic acid |
| Base Hydrolysis | Aqueous NaOH or KOH, heat | Sodium or Potassium 4-methoxypyrrolidine-2-carboxylate |
Amidation: Transamidation offers a route to modify the amide functionality by reacting 4-methoxypyrrolidine-2-carboxamide with various amines. This can be achieved under metal-free conditions, for instance, by reacting with amines in aqueous conditions or under melt conditions for weakly nucleophilic aromatic amines. Such reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies researchgate.net.
| Reaction | Reagents and Conditions | Product |
| Transamidation | Primary or secondary amine, catalyst (e.g., boric acid), heat | N-substituted-4-methoxypyrrolidine-2-carboxamide |
| Metal-Free Transamidation | Amine, aqueous conditions or neat, heat | N-substituted-4-methoxypyrrolidine-2-carboxamide |
Reductions and Oxidations of the Carboxamide Group
Reductions: The carboxamide group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. This reaction converts the 2-carboxamide into a 2-(aminomethyl)-4-methoxypyrrolidine, providing a primary amine functionality that can be further derivatized nih.govmasterorganicchemistry.com. It is noteworthy that such reductions can often be performed while maintaining the stereochemical integrity of the chiral centers nih.gov.
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, reflux | (4-methoxypyrrolidin-2-yl)methanamine |
Oxidations: Direct oxidation of the carboxamide group is not a common transformation. However, oxidative processes can occur on the pyrrolidine ring, which can be influenced by the presence of the carboxamide. For instance, oxidative spirocyclization has been observed in pyrrole-2-carboxamides, suggesting that under specific conditions, the amide-bearing ring can participate in oxidative transformations acs.org.
Reactivity of the 4-Methoxy Group: Nucleophilic Substitution and Ethereal Cleavage Reactions
The methoxy (B1213986) group at the 4-position is an ether linkage, which can undergo cleavage under strong acidic conditions.
Ethereal Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the methyl-oxygen bond, converting the 4-methoxy group into a 4-hydroxy group. This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group (an SN2 reaction) masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com. This transformation is valuable for introducing a hydroxyl group, which can serve as a handle for further functionalization.
| Reagent | Conditions | Product |
| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, heat | 4-Hydroxypyrrolidine-2-carboxamide |
| Boron Tribromide (BBr3) | Dichloromethane (B109758), low temperature | 4-Hydroxypyrrolidine-2-carboxamide |
Nucleophilic Substitution: Direct nucleophilic substitution of the methoxy group is generally difficult due to the poor leaving group nature of the methoxide (B1231860) ion. Activation of the C-O bond is typically required for such transformations.
Chemical Modifications of the Pyrrolidine Ring System
The pyrrolidine ring itself is a site for various chemical modifications, including oxidation, reduction, and functionalization of its carbon and nitrogen atoms.
Oxidation and Reduction Reactions of the Heterocycle
Oxidation: The pyrrolidine ring can be oxidized to introduce new functional groups. The position of oxidation can be influenced by the existing substituents. Oxidation can occur at the carbon atoms, particularly those adjacent to the nitrogen (α-protons). Reagents such as hypervalent iodine compounds can be used for the oxidation of N-protected pyrrolidines nih.gov. The oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide can lead to the formation of pyrrolidin-2-ones researchgate.net.
| Reagent/Method | Conditions | Product |
| Hypervalent Iodine Reagents | Varies | Oxidized pyrrolidine derivatives |
| Iron(II)-hydrogen peroxide | Aqueous acetonitrile | 4-Methoxypyrrolidin-5-one-2-carboxamide |
| Electrochemical Oxidation | Aminoxyl mediators | Oxidized pyrrolidine derivatives semanticscholar.org |
Reduction: As a saturated heterocycle, the pyrrolidine ring is generally resistant to reduction under standard conditions. However, catalytic hydrogenation can be employed to reduce unsaturated precursors or substituents on the ring.
Functionalization of Ring Carbons and Nitrogen
Functionalization of Ring Carbons: The carbon atoms of the pyrrolidine ring can be functionalized through various C-H activation strategies. This allows for the introduction of aryl or alkyl groups, providing access to a wide range of substituted pyrrolidine derivatives nih.gov. For instance, N-bromosuccinimide can induce a cascade reaction leading to functionalized pyrrolidines rsc.org.
| Reaction | Reagents and Conditions | Product |
| C-H Arylation | Transition metal catalyst, aryl halide | Aryl-substituted this compound |
| Halogenation | N-Halosuccinimide | Halogenated pyrrolidine derivative |
Functionalization of Ring Nitrogen: The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom, which is a common strategy in drug design to modulate the compound's properties nih.govchemicalbook.com.
| Reaction | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkyl-4-methoxypyrrolidine-2-carboxamide |
| N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., triethylamine) | N-Acyl-4-methoxypyrrolidine-2-carboxamide |
| N-Arylation | Aryl halide, catalyst (e.g., Palladium-based) | N-Aryl-4-methoxypyrrolidine-2-carboxamide |
Strategic Derivatization for Enhanced Research Utility of this compound
The inherent chemical structure of this compound, which contains both a secondary amine and a carboxamide functional group, presents unique opportunities for strategic derivatization. These chemical modifications can significantly enhance its utility in research, particularly for analytical purposes such as enantiomeric separation and advanced spectroscopic analysis. By converting the molecule into a derivative with more favorable properties for a given analytical technique, researchers can achieve improved resolution, sensitivity, and structural elucidation.
Chiral Derivatization for Enantiomeric Separation and Analysis
The presence of two chiral centers in this compound necessitates methods for the separation and analysis of its enantiomers, as different stereoisomers can exhibit distinct biological activities. One of the most effective strategies for this is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
A highly relevant and successful approach for the chiral derivatization of similar compounds, such as prolinamide, involves the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs. juniperpublishers.comjuniperpublishers.comnih.govnih.govrsc.org Prolinamide shares the same core pyrrolidine-2-carboxamide (B126068) structure with the target compound, making the derivatization strategy directly applicable. The secondary amine within the pyrrolidine ring of this compound can react with Marfey's reagent under mild alkaline conditions to form stable diastereomeric adducts. juniperpublishers.comjuniperpublishers.com
The differential spatial arrangement of the substituents on the chiral centers of the enantiomers leads to the formation of diastereomers with distinct chromatographic behaviors. rsc.org For instance, in the case of prolinamide derivatized with Marfey's reagent, the resulting diastereomers exhibit excellent separation on a C18 column, allowing for accurate quantification of each enantiomer. juniperpublishers.comjuniperpublishers.com The limit of detection and quantification for the minor enantiomer can be as low as 0.075% and 0.15%, respectively, highlighting the sensitivity of this method. juniperpublishers.comjuniperpublishers.com
| Chiral Derivatizing Agent (CDA) | Reactive Site on this compound | Resulting Derivative | Separation Principle |
| Marfey's Reagent (FDAA) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Adducts | Differential retention on achiral stationary phase (e.g., C18) due to different physicochemical properties of diastereomers. |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Adducts | Similar to FDAA, forms diastereomers with distinct chromatographic profiles. |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Carbamates | Formation of diastereomers that can be separated by chromatography. |
Table 1: Chiral Derivatizing Agents for Enantiomeric Separation
| Chiral Derivatizing Agent (CDA) | Reactive Site on this compound | Resulting Derivative | Separation Principle |
|---|---|---|---|
| Marfey's Reagent (FDAA) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Adducts | Differential retention on achiral stationary phase (e.g., C18) due to different physicochemical properties of diastereomers. |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Adducts | Similar to FDAA, forms diastereomers with distinct chromatographic profiles. |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Secondary Amine (in pyrrolidine ring) | Diastereomeric Carbamates | Formation of diastereomers that can be separated by chromatography. |
Derivatization for Advanced Spectroscopic Probing
Derivatization can also be strategically employed to enhance the detection and structural characterization of this compound using advanced spectroscopic techniques, particularly mass spectrometry (MS). nih.gov While the native compound can be analyzed by MS, derivatization can overcome challenges such as poor ionization efficiency and can be used to direct fragmentation pathways, leading to more informative mass spectra. nih.gov
Enhanced Ionization: The secondary amine in the pyrrolidine ring can be targeted to introduce a moiety that is more readily ionized. For instance, derivatization with a reagent containing a quaternary ammonium group would result in a permanently charged derivative, significantly enhancing its signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov Similarly, introducing a group with high proton affinity, such as a pyridine or a tertiary amine, would lead to more efficient protonation and a stronger signal in positive-ion mode ESI-MS.
Controlled Fragmentation: The fragmentation pattern of a molecule in tandem mass spectrometry (MS/MS) provides crucial structural information. The fragmentation of α-pyrrolidinophenone synthetic cathinones, for example, is known to involve the loss of the neutral pyrrolidine molecule as a primary pathway. wvu.edu Derivatization of the secondary amine or the carboxamide group in this compound can alter these fragmentation pathways in a predictable manner. By introducing a specific chemical tag, researchers can induce cleavage at desired locations, aiding in the confirmation of the compound's structure or the identification of its metabolites. For example, derivatizing the carboxamide could lead to characteristic neutral losses that would be indicative of this functional group.
| Derivatization Strategy | Target Functional Group | Reagent Example | Spectroscopic Enhancement |
| Introduction of a Fixed Positive Charge | Secondary Amine | Reagents with a quaternary ammonium moiety | Enhanced ESI-MS signal intensity in positive-ion mode. |
| Increased Proton Affinity | Secondary Amine | Reagents containing a pyridine or tertiary amine group | Improved ionization efficiency in positive-ion ESI-MS. |
| Directed Fragmentation | Carboxamide | Reagents that form a stable neutral loss product | Predictable fragmentation patterns in MS/MS for structural confirmation. |
Table 2: Derivatization Strategies for Enhanced Spectroscopic Analysis
| Derivatization Strategy | Target Functional Group | Reagent Example | Spectroscopic Enhancement |
|---|---|---|---|
| Introduction of a Fixed Positive Charge | Secondary Amine | Reagents with a quaternary ammonium moiety | Enhanced ESI-MS signal intensity in positive-ion mode. |
| Increased Proton Affinity | Secondary Amine | Reagents containing a pyridine or tertiary amine group | Improved ionization efficiency in positive-ion ESI-MS. |
| Directed Fragmentation | Carboxamide | Reagents that form a stable neutral loss product | Predictable fragmentation patterns in MS/MS for structural confirmation. |
Advanced Structural Elucidation and Conformational Analysis of 4 Methoxypyrrolidine 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 4-Methoxypyrrolidine-2-carboxamide in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry and preferred conformations.
The assignment process begins with 1D ¹H and ¹³C spectra. The ¹H spectrum provides information on the chemical environment of the protons, while the ¹³C spectrum identifies the carbon backbone. Due to the complexity and potential signal overlap in the 1D spectra, 2D techniques are crucial. dtic.mil Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, establishing the connectivity of protons within the pyrrolidine (B122466) ring. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals.
Further structural details are revealed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons separated by two or three bonds. These long-range correlations are vital for confirming the placement of the methoxy (B1213986) group at C4 and the carboxamide group at C2.
To determine the relative stereochemistry (cis or trans relationship between the substituents at C2 and C4), Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. nih.gov This technique detects through-space interactions between protons that are in close proximity. For instance, a NOESY cross-peak between the proton at C2 and the protons of the methoxy group would suggest a cis relationship. The absence of such a correlation would imply a trans configuration.
The pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically envelope or twist forms. The coupling constants (J-values) between adjacent protons on the ring, obtained from high-resolution ¹H spectra, are sensitive to the dihedral angles and can be used to infer the preferred ring pucker. nih.gov Furthermore, dynamic NMR studies, where spectra are recorded at different temperatures, can provide insights into the energy barriers of conformational changes, such as ring inversion or the rotation around the C2-C(O)NH₂ amide bond. nih.gov This rotation can lead to the existence of s-trans and s-cis rotamers, which may be observable as separate sets of signals at low temperatures. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold Note: These are estimated values and can vary based on stereoisomer, solvent, and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 (CH) | ~4.0-4.3 | ~58-62 |
| 3 (CH₂) | ~1.9-2.3 | ~35-40 |
| 4 (CH) | ~3.8-4.1 | ~75-80 |
| 5 (CH₂) | ~3.0-3.5 | ~50-55 |
| C=O (Amide) | - | ~172-176 |
| OCH₃ | ~3.3 | ~56-58 |
| NH (Ring) | Broad, variable | - |
| NH₂ (Amide) | ~7.0-7.8 (distinct signals) | - |
X-ray Crystallography for Absolute Stereochemistry and Intermolecular Hydrogen Bonding Networks
While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers the most definitive method for determining the absolute stereochemistry and mapping intermolecular interactions in the solid state. acs.org Obtaining a suitable single crystal of this compound is the first critical step.
Once a high-quality crystal is obtained and diffracted, the resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous determination of the relative stereochemistry of the substituents on the pyrrolidine ring. For a chiral molecule crystallized in a chiral space group, the absolute configuration can be determined using anomalous dispersion techniques. acs.org
Crystallographic analysis of a closely related derivative, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, revealed that the five-membered pyrrolidine ring adopts an envelope conformation. acs.org It is highly probable that this compound would exhibit a similar ring pucker.
Furthermore, X-ray analysis provides invaluable information about the intermolecular forces that govern the crystal packing. For this compound, the primary amine, amide, and methoxy groups are all capable of participating in hydrogen bonds. It is expected that the structure would feature extensive intermolecular hydrogen bonding networks. Specifically, the amide N-H protons can act as donors to the amide carbonyl oxygen, the methoxy oxygen, or the ring nitrogen of neighboring molecules, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. youtube.comrsc.org These interactions, such as N-H···O bonds, often lead to the formation of well-defined supramolecular structures like chains or dimers. rsc.org
Table 2: Representative Crystallographic Data for a Substituted 4-Methoxypyrrolidine Derivative Data based on a closely related structure, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. acs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4299 |
| b (Å) | 9.784 |
| c (Å) | 10.279 |
| β (°) | 90.12 |
| Volume (ų) | 646.7 |
| Z | 2 |
| Key Conformation | Envelope |
| Hydrogen Bonding | Intermolecular O—H⋯O chains |
Vibrational (IR, Raman) and Electronic (CD) Circular Dichroism Spectroscopy for Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a sensitive probe into the functional groups and conformational state of this compound. biorxiv.org These methods are complementary, as molecular vibrations can be either IR or Raman active, or both, based on the change in dipole moment or polarizability, respectively. chemscene.com
The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amide (CONH₂) and the secondary amine (ring NH) would typically appear in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding; stronger hydrogen bonding leads to broader bands at lower frequencies. nih.gov The amide I band (primarily C=O stretching) is a strong absorption typically found between 1650 and 1690 cm⁻¹. Its frequency is also sensitive to conformation and hydrogen bonding. The amide II band (a mix of N-H bending and C-N stretching) appears around 1600-1640 cm⁻¹. The C-O stretching of the methoxy ether group would be visible in the 1075-1150 cm⁻¹ region. researchgate.net
Raman spectroscopy offers similar, yet distinct, information. biorxiv.org It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. chemscene.com The vibrational modes of the pyrrolidine ring skeleton would also be observable, and shifts in their frequencies can indicate conformational changes. purdue.edu
Electronic Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound possesses stereocenters, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's absolute configuration and its conformation in solution. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers and conformers, the absolute stereochemistry can be confirmed.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Amide (NH₂) & Ring (NH) | 3200 - 3400 | IR |
| C-H Stretch | Aliphatic & Methoxy | 2850 - 3000 | IR, Raman |
| Amide I (C=O Stretch) | Carboxamide | 1650 - 1690 | IR (Strong), Raman |
| Amide II (N-H Bend/C-N Stretch) | Carboxamide | 1600 - 1640 | IR |
| C-O-C Stretch | Methoxy Ether | 1075 - 1150 | IR |
Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring (excluding basic identification)
Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), extend far beyond simple molecular weight determination. They serve as powerful tools for monitoring reaction progress and elucidating fragmentation mechanisms, which can provide deep structural insights. nih.govbiorxiv.org
For the synthesis of this compound, ESI-MS can be used for real-time "online" reaction monitoring. acs.org By continuously infusing a small amount of the reaction mixture into the mass spectrometer, one can track the disappearance of reactants, the appearance of the product, and the formation and decay of any reaction intermediates or byproducts. nih.gov This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading. purdue.edu For example, in a multi-step synthesis starting from a hydroxyproline (B1673980) derivative, each step (e.g., methylation, amidation) could be monitored to ensure completion before proceeding. rsc.org
Tandem mass spectrometry (MS/MS) is crucial for detailed structural analysis through controlled fragmentation. wvu.edu In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation patterns are not random and are dictated by the molecule's structure. rsc.org For a pyrrolidine carboxamide, characteristic fragmentation pathways would likely include:
Loss of ammonia (B1221849) (NH₃): A common loss from the primary amide group.
Loss of the carboxamide group: Cleavage of the C2 side chain.
Ring-opening pathways: Fragmentation of the pyrrolidine ring itself, often initiated by cleavage adjacent to the ring nitrogen. nih.gov
Loss of methanol (B129727) (CH₃OH): From the methoxy group and a nearby proton.
By carefully analyzing the masses of the fragment ions, one can piece together the connectivity of the molecule, confirming the positions of the methoxy and carboxamide substituents. This detailed fragmentation map is also invaluable for distinguishing between isomers, which might have identical parent masses but produce different fragment ions in an MS/MS experiment.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
| Hydroxyproline |
| 2-pyrrolidinone |
Computational and Theoretical Investigations of 4 Methoxypyrrolidine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 4-Methoxypyrrolidine-2-carboxamide, DFT calculations, often using functionals like B3LYP, can provide a detailed understanding of its fundamental properties.
Detailed Research Findings: DFT calculations would begin with the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule such as this compound, which contains a non-planar pyrrolidine (B122466) ring, MD simulations are invaluable for exploring its conformational landscape.
Detailed Research Findings: MD simulations can reveal the different shapes (conformations) the molecule can adopt in various environments, such as in a solvent or when approaching a biological target. nih.gov These simulations track the trajectories of atoms over a set period, providing a dynamic picture of the molecule's behavior. The results can identify the most stable and frequently occurring conformations, as well as the energy barriers between them. This information is crucial for understanding how the molecule might interact with a receptor binding site.
For example, MD simulations have been used to assess the stability of carboxamide-containing ligands within the binding pocket of proteins, such as the SARS-CoV-2 main protease. nih.govmdpi.com These studies often analyze the root-mean-square deviation (RMSD) of the ligand to determine its stability in the binding site over the simulation time. mdpi.com Such an analysis for this compound would clarify the influence of the methoxy (B1213986) group on the conformational preferences of the pyrrolidine ring and its flexibility.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.
Detailed Research Findings: For this compound, these studies could investigate its synthesis, degradation pathways, or its reactivity with biological nucleophiles. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. The structure and energy of the transition state, the highest point on this path, determines the reaction rate.
Quantum chemical studies on other molecules have successfully predicted reaction outcomes and guided the synthesis of new compounds. nih.gov For example, understanding the reactivity of the amide bond or the ether linkage in this compound would be possible through these methods.
Theoretical Prediction and Analysis of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound.
Detailed Research Findings: DFT calculations can be used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. chemrxiv.org The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov While these predictions have been made for numerous organic molecules, specific theoretical spectra for this compound are not present in the searched literature. espublisher.com
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amide) | Symmetric Stretch | 3450 |
| C=O (amide) | Stretch | 1680 |
| C-O-C (ether) | Asymmetric Stretch | 1120 |
Molecular Recognition Studies Involving this compound and its Scaffolds
Molecular recognition studies investigate the specific interactions between a ligand, such as this compound, and a macromolecular target, typically a protein. These studies are fundamental to drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov
Detailed Research Findings: Docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity. This allows researchers to hypothesize how a molecule might interact with a target and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. The pyrrolidine-2-carboxamide (B126068) scaffold is a common feature in molecules designed to target various receptors. For instance, derivatives of this scaffold have been investigated as inhibitors of the SARS-CoV-2 main protease nih.gov and as modulators of the serotonin (B10506) 5-HT2C receptor nih.gov.
In a typical docking study, the binding energy of the ligand to the receptor is calculated, with more negative values indicating a stronger predicted interaction. For example, a docking study of a pyridopyrrolopyrimidine-2-carboxamide derivative against the SARS-CoV-2 main protease showed a significant docking score of -7.45 kcal/mol. nih.gov Similar studies could be performed for this compound to predict its potential biological targets.
The binding of a ligand to a receptor is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The surrounding solvent also plays a critical role.
The analysis of non-covalent interactions is crucial for understanding the principles of ligand design. By identifying which interactions are most important for binding, medicinal chemists can design new molecules with improved potency and selectivity. Studies on various carboxamide-containing ligands have highlighted the importance of specific hydrogen bonds and hydrophobic contacts for their biological activity. nih.govnih.gov
Energy Landscape Theory Applications to Pyrrolidine-Based Molecular Interactions
The principles of energy landscape theory, which provide a framework for understanding the relationship between the conformational states of a molecule and its energy, are instrumental in the computational and theoretical investigation of pyrrolidine-based compounds such as this compound. This theory posits that the vast number of possible conformations of a molecule can be visualized as a high-dimensional surface, where the elevation at any point corresponds to the potential energy of that particular conformation. The topography of this landscape, with its valleys (local energy minima), peaks (energy barriers), and pathways, governs the molecule's dynamic behavior, stability, and intermolecular interactions.
Computational studies on pyrrolidine derivatives, while not always explicitly framed within energy landscape theory, effectively explore this landscape to understand their chemical and biological properties. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are employed to map out the potential energy surface and identify the most stable conformers, which correspond to the lowest points on the energy landscape.
A key feature of the pyrrolidine ring is its non-planar nature, leading to a phenomenon known as ring puckering. This puckering gives rise to multiple low-energy conformations, typically described as "envelope" and "twisted" forms. The substituents on the pyrrolidine ring, such as the methoxy and carboxamide groups in this compound, play a crucial role in shaping the energy landscape by influencing the relative energies of these puckered conformations. The steric and electronic effects of these substituents can deepen certain energy wells, making specific conformers more stable and thus more populated at equilibrium.
For instance, the substitution at the C4 and C2 positions of the pyrrolidine ring in this compound introduces significant conformational constraints. The interplay between the methoxy group at C4 and the carboxamide group at C2, including potential intramolecular hydrogen bonding and steric hindrance, dictates the preferred puckering of the five-membered ring. Computational models can predict the relative energies of these conformers, providing insight into the molecule's predominant three-dimensional structure. A hypothetical energy landscape might reveal several local minima corresponding to different ring puckers and orientations of the substituents.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Pyrrolidine Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | C3-endo | Axial Methoxy, Equatorial Carboxamide | 0.00 | 65 |
| 2 | C2-exo | Equatorial Methoxy, Axial Carboxamide | 1.20 | 20 |
| 3 | C4-endo | Equatorial Methoxy, Equatorial Carboxamide | 2.50 | 10 |
| 4 | C3-exo | Axial Methoxy, Axial Carboxamide | 4.00 | 5 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific quantum chemical calculations.
The energy barriers between these stable conformations are also a critical aspect of the energy landscape. These barriers, or transition states, determine the kinetics of interconversion between different conformers. A high energy barrier would suggest that the molecule is "trapped" in a particular conformation for a longer duration, which can have significant implications for its biological activity, particularly in how it interacts with a target receptor or enzyme. Molecular dynamics simulations can be used to explore these dynamic processes and estimate the free energy barriers between conformational states, providing a more complete picture of the molecule's behavior over time.
Furthermore, the concept of a "funnel-like" energy landscape, often used to describe protein folding, can be applied to the binding of a small molecule like this compound to its biological target. In this model, the unbound state represents a high-energy plateau with a large number of accessible conformations. As the molecule approaches and interacts with the binding site, the energy landscape becomes funneled, guiding the molecule towards a limited set of bound conformations with the lowest free energy. The specific shape of this binding funnel, including its smoothness or ruggedness, can influence the binding affinity and kinetics. A rugged landscape with many local energy minima could lead to non-productive binding modes or slower association rates.
Broader Applications and Future Directions in Pyrrolidine Carboxamide Research
4-Methoxypyrrolidine-2-carboxamide as a Versatile Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound makes it a valuable chiral building block in the asymmetric synthesis of complex molecules. The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of biological activity, influencing how a molecule interacts with its target proteins. nih.gov The spatial arrangement of substituents on the chiral carbons of the pyrrolidine ring can lead to different biological profiles. nih.gov The use of such chiral precursors is a key strategy in constructing molecules with specific three-dimensional architectures, which is often essential for potent and selective biological activity.
Scaffold-Based Design and Chemical Diversification Strategies for Pyrrolidine Carboxamides
Scaffold-based drug discovery has emerged as a powerful strategy for the efficient development of novel therapeutic agents. researchgate.net The pyrrolidine ring serves as an excellent scaffold due to its three-dimensional nature, which allows for extensive exploration of chemical space. nih.gov This approach involves identifying a core molecular structure (the scaffold) that binds to a biological target and then systematically modifying its substituents to optimize potency and other pharmacological properties. researchgate.net
Key aspects of scaffold-based design with pyrrolidine carboxamides include:
Predictable Binding Modes: A well-chosen scaffold often maintains a consistent binding orientation within the target protein, even with the addition of various substituents. This predictability streamlines the structure-activity relationship (SAR) analysis and accelerates the optimization process. researchgate.net
Rapid Library Synthesis: The defined points of substitution on the pyrrolidine scaffold facilitate the rapid synthesis of focused compound libraries for screening. researchgate.net
Improved Physicochemical Properties: The saturated, non-planar nature of the pyrrolidine ring can lead to improved physicochemical properties compared to its aromatic counterpart, pyrrole (B145914), contributing to better three-dimensional coverage of pharmacophore space. nih.gov
A notable example of this strategy involved the design of a novel pyrrolidine scaffold to create potent and selective human β3 adrenergic receptor agonists. nih.gov By constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring, researchers were able to maintain functional potency while improving selectivity and metabolic stability. nih.gov
Bioisosteric Modifications of the 4-Methoxy and 2-Carboxamide (B11827560) Groups for Modulating Chemical Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to enhance a drug candidate's profile. drughunter.combenthamscience.com This can include improving potency, selectivity, metabolic stability, and pharmacokinetic properties, or reducing toxicity. benthamscience.comnih.gov
For this compound, bioisosteric modifications can be applied to both the 4-methoxy and 2-carboxamide groups:
Modifications of the 2-Carboxamide Group
The amide group is a common feature in bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide with a more stable bioisostere can improve a compound's pharmacokinetic profile.
| Bioisostere | Rationale for Replacement | Potential Advantages |
| 1,2,4-Oxadiazole | Mimics the planarity and dipole moment of the amide bond. nih.gov | Improved metabolic stability, membrane permeability, and bioavailability. nih.gov |
| 1,2,3-Triazole | Acts as a surrogate for the amide group. nih.gov | Can enhance metabolic stability and modulate hydrogen bonding properties. drughunter.com |
| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl group of the amide. drughunter.com | Enhanced metabolic stability due to reduced susceptibility to proteolysis. drughunter.com |
| Tetrazole | A well-known bioisostere for carboxylic acids, which can also be considered in relation to amides. nih.gov | Can increase lipophilicity to cross the blood-brain barrier. nih.gov |
Modifications of the 4-Methoxy Group
The 4-methoxy group can also be a target for bioisosteric replacement to fine-tune a molecule's properties.
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Fluorine | Similar in size to a hydrogen atom but with strong electron-withdrawing properties. acs.org | Can block metabolic sites and improve membrane permeability. acs.org |
| Hydroxyl Group | Can act as a hydrogen bond donor and acceptor. | May alter solubility and target interactions. |
| Small Alkyl Groups | Can modulate lipophilicity and steric interactions. | Can influence binding affinity and selectivity. |
The success of any bioisosteric replacement is highly dependent on the specific molecular context and the target protein. drughunter.com
Advancements in Green Chemistry Principles for Pyrrolidine Carboxamide Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. wisdomlib.orgjocpr.com These principles focus on waste prevention, the use of safer solvents and reagents, and energy efficiency. wisdomlib.org
Key green chemistry approaches applicable to pyrrolidine carboxamide synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water, supercritical CO2, or bio-based solvents is a primary goal. jocpr.com
Catalysis: The use of catalytic reactions, including biocatalysis and organocatalysis, can lead to more efficient and selective syntheses with reduced waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the generation of by-products. wisdomlib.org
Multi-component Reactions: Reactions like the Ugi reaction allow for the construction of complex molecules, such as pyrrolidin-5-one-2-carboxamides, in a single step from multiple starting materials, which is inherently more efficient. rsc.org
Integration of Experimental and Computational Approaches in Pyrrolidine Carboxamide Research
The combination of experimental and computational methods has become a cornerstone of modern drug discovery. frontiersin.org This integrated approach accelerates the identification and optimization of lead compounds. frontiersin.org
Computational tools play a crucial role in various stages of research:
Virtual Screening: Large chemical libraries can be computationally screened to identify potential hits that are likely to bind to a specific target. frontiersin.org
Molecular Docking and Simulation: These techniques predict how a molecule will bind to a protein, providing insights into the key interactions that determine affinity and selectivity. frontiersin.org
ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to prioritize candidates with favorable pharmacokinetic profiles. frontiersin.org
Quantum Mechanics (QM) Calculations: QM methods, such as the Quantum Theory of Atoms in Molecules, can provide a quantitative assessment of the similarities between bioisosteric groups, guiding rational drug design. nih.gov
The synergy between computational predictions and experimental validation creates a powerful feedback loop:
Computational models guide the design of new compounds. frontiersin.org
These compounds are synthesized and tested experimentally.
The experimental data is then used to refine and improve the computational models. frontiersin.org
This iterative process enhances the reliability of predictions and ultimately leads to a more efficient drug discovery pipeline. frontiersin.org For instance, a combined experimental and computational study of the Chan-Lam coupling of sulfenamides utilized computational analysis to understand the reaction mechanism and the origin of selectivity, which was then supported by experimental results. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-Methoxypyrrolidine-2-carboxamide, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Nucleophilic substitution of halogenated pyrrolidine derivatives with methoxy groups under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO .
- Subsequent carboxylation or amidation steps to introduce the carboxamide moiety, often using activated carbonyl reagents (e.g., EDCI/HOBt) .
Reaction optimization focuses on temperature control (0–80°C), solvent selection for solubility, and stoichiometric ratios to minimize side products. Yield improvements are achieved via HPLC monitoring and column chromatography purification .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methoxy (-OCH₃) and carboxamide (-CONH₂) groups, with characteristic shifts at δ~3.3 ppm (OCH₃) and δ~7.5 ppm (amide protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 157.1) .
Advanced Research Questions
Q. How do stereochemical challenges in synthesizing this compound derivatives impact biological activity?
The (2S,4S) and (2R,4R) enantiomers exhibit distinct bioactivity due to differential receptor binding. Methodological approaches include:
- Chiral catalysts : Use of Rh(I)-BINAP complexes for asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
- Circular Dichroism (CD) : To monitor stereochemical purity during synthesis .
For example, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride showed enhanced binding to serotonin receptors compared to its enantiomer, highlighting the need for rigorous chiral separation .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from:
- Variability in assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ionic strength affect ligand-receptor interactions. Standardize protocols using reference compounds (e.g., positive controls like clozapine for receptor binding assays) .
- Structural analogs : Minor substituent changes (e.g., replacing methoxy with hydroxyl groups) alter pharmacokinetics. Compare analogs like 4-Hydroxypyrrolidine-2-carboxamide (CAS: N/A) using SAR tables:
| Compound | LogP | IC₅₀ (μM) | Target Receptor |
|---|---|---|---|
| 4-Methoxy derivative | 1.2 | 0.45 | 5-HT₂A |
| 4-Hydroxy derivative | 0.8 | 1.2 | 5-HT₂C |
Such data highlight the need for systematic structural-activity comparisons .
Q. What methodological approaches are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) to guide storage conditions (-20°C, desiccated) .
- Solution stability : Assess in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to model oral bioavailability .
Q. How can computational modeling improve the design of this compound derivatives?
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like dopamine D3 receptors (PDB: 3PBL). Optimize substituent positions (e.g., para-methoxy vs. meta-methoxy) for enhanced interactions .
- DFT calculations : Assess electronic effects (e.g., charge distribution on the pyrrolidine ring) to predict reactivity in nucleophilic environments .
Q. What experimental design considerations are critical for in vitro studies involving this compound?
- Cell line selection : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) for specificity validation .
- Dose-response curves : Test concentrations from 1 nM–100 μM, with triplicate measurements to ensure reproducibility .
- Control experiments : Include vehicle controls (DMSO ≤0.1%) and reference inhibitors (e.g., ketanserin for 5-HT₂A assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
